LY117018 as a selective estrogen receptor modulator
LY117018 as a selective estrogen receptor modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities. Its unique pharmacological profile has prompted extensive research into its potential therapeutic applications, particularly in the context of breast cancer and other estrogen-related disorders. This technical guide provides a comprehensive overview of LY117018, focusing on its receptor binding, in vitro and in vivo potency, and the molecular mechanisms that underpin its selective actions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of LY117018.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Cell Line | Reference |
| LY117018 | Estrogen Receptor | Equal | MCF-7, ES-1 | [1] |
| LY117018 | Estrogen Receptor | Greater than Tamoxifen | MCF-7 | [2] |
Table 2: In Vitro Potency in Breast Cancer Cell Lines
| Cell Line | Parameter | LY117018 Potency | Comparison | Reference |
| MCF-7 | Inhibition of Cell Growth | 100-1000 times more potent than Tamoxifen | Tamoxifen | [2] |
| ES-1 | Reversal of Estradiol-induced Growth Inhibition | Effective | Tamoxifen (ineffective) | [1] |
| T47D | Inhibition of Estrogen-dependent Cell Proliferation | Effective | Estradiol | [3] |
Table 3: In Vivo Uterotrophic Activity in Rats
| Activity | Dose Range (per day) | Effect | Species | Reference |
| Estrogenic | 2.5 - 120 µg | Weak partial agonist | Rat | [4] |
| Antiestrogenic | 0.32 - 82 µg | Dose-related inhibition of estradiol-induced uterine weight increase | Rat | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of LY117018 for the estrogen receptor.
-
Materials:
-
ER-positive cytosol (e.g., from MCF-7 cells or rat uterus)
-
[3H]-Estradiol (radioligand)
-
Unlabeled LY117018 and other competitor compounds
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled LY117018 and other competitor compounds.
-
In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol with the ER-containing cytosol in the presence of varying concentrations of the competitor compounds.
-
Include control wells with [3H]-Estradiol and cytosol only (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-Estradiol binding).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of LY117018) x 100.
-
Cell Proliferation Assay (MCF-7 and T47D cells)
This assay measures the effect of LY117018 on the growth of estrogen-responsive breast cancer cells.
-
Materials:
-
MCF-7 or T47D breast cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
LY117018, Estradiol, and other test compounds
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)
-
Microplate reader
-
-
Procedure:
-
Culture MCF-7 or T47D cells in standard medium.
-
For the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period to deplete them of estrogenic stimuli.
-
Seed the cells into 96-well plates at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of LY117018, with and without a fixed concentration of estradiol. Include vehicle-treated and estradiol-only controls.
-
Incubate the plates for a period of 3 to 7 days.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the appropriate control.
-
Plot the percentage of inhibition against the log of the LY117018 concentration to determine the IC50 value.
-
Immature Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic and antiestrogenic activity of LY117018 by measuring its effect on uterine weight.
-
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-20 days old.
-
-
Materials:
-
LY117018, Estradiol (or Ethinyl Estradiol as a positive control)
-
Vehicle (e.g., corn oil)
-
-
Procedure:
-
Acclimatize the immature female rats for a few days.
-
Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of LY117018, with and without estradiol).
-
Administer the test substances daily for three consecutive days via oral gavage or subcutaneous injection.
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of the uterus.
-
Calculate the mean uterine weight for each treatment group.
-
Statistical analysis is performed to determine if there are significant differences in uterine weight between the treatment groups and the control groups. An increase in uterine weight indicates estrogenic activity, while a reduction in estradiol-induced uterine weight gain indicates antiestrogenic activity.
-
Signaling Pathways and Mechanisms of Action
LY117018 exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of LY117018 to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) to the receptor-DNA complex, resulting in tissue-specific modulation of gene expression.
Classical ERE-Mediated Signaling: In tissues like the breast, LY117018 acts as an antagonist. After binding to the ER, the LY117018-ER complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. The conformation induced by LY117018 favors the recruitment of corepressors and hinders the binding of coactivators, leading to the repression of estrogen-stimulated gene transcription and subsequent inhibition of cell proliferation. For instance, LY117018 blocks the estradiol-induced expression of tissue-type plasminogen activator (t-PA)[1].
AP-1 Mediated Signaling: Estrogen receptors can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 (Activator Protein-1). The nature of ER interaction at AP-1 sites is complex and can lead to either agonistic or antagonistic effects depending on the cellular context and the specific SERM. The precise mechanism by which LY117018 modulates AP-1 signaling requires further elucidation but contributes to its tissue-selective profile.
Differential Effects in Specific Cell Lines: In T47D breast cancer cells, LY117018 exhibits a unique profile where it inhibits estrogen-dependent cell proliferation while simultaneously mimicking some estrogenic effects, such as the induction of p53 and the hyperphosphorylation of the retinoblastoma protein (pRb)[3]. This suggests that LY117018 can selectively activate certain downstream pathways while blocking others, highlighting the complexity of its mechanism of action.
Conclusion
LY117018 is a potent selective estrogen receptor modulator with a distinct pharmacological profile. It demonstrates high affinity for the estrogen receptor and acts as a strong antiestrogen (B12405530) in breast cancer cells, inhibiting their proliferation at concentrations significantly lower than tamoxifen. In vivo, it exhibits weak partial estrogenic activity in the uterus while effectively antagonizing the effects of estradiol. The molecular basis for its tissue-selective actions lies in its ability to induce a unique conformational change in the estrogen receptor, leading to differential gene regulation through both ERE- and non-ERE-mediated pathways. Further research into the precise molecular interactions and downstream signaling cascades modulated by LY117018 will be crucial for fully elucidating its therapeutic potential and for the development of next-generation SERMs with improved efficacy and safety profiles.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the uterotropic activity of estrogens and antiestrogens by the short acting antiestrogen LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
